molecular formula C11H10N2O4 B13014428 Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate

Cat. No.: B13014428
M. Wt: 234.21 g/mol
InChI Key: ZKRGPUMPXZHNQU-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring structure, which includes a naphthyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable ester, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through column chromatography, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce hydroxylated derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate is unique due to its specific functional groups and the naphthyridine core, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 3-methoxy-5-oxo-6H-1,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-16-8-5-6-7(3-4-12-10(6)14)13-9(8)11(15)17-2/h3-5H,1-2H3,(H,12,14)

InChI Key

ZKRGPUMPXZHNQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=CNC(=O)C2=C1)C(=O)OC

Origin of Product

United States

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